Indolin-7-ylmethanamine hydrochloride is a chemical compound derived from indoline, a bicyclic structure that consists of a fused benzene and pyrrole ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies.
Indolin-7-ylmethanamine hydrochloride can be synthesized through various chemical methods, primarily involving the reaction of indoline derivatives with amines. The compound's structure allows for modifications that can lead to a diverse range of derivatives with potentially enhanced biological properties.
Indolin-7-ylmethanamine hydrochloride is classified as an organic compound, specifically a substituted indole. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Its chemical formula is C10H12ClN3, and it is recognized by the CAS number 2247849-83-6 .
The synthesis of Indolin-7-ylmethanamine hydrochloride typically involves several key steps:
The synthesis can be optimized using various catalysts or solvents to enhance yield and purity. Techniques such as refluxing or microwave-assisted synthesis may also be employed to accelerate the reaction .
Indolin-7-ylmethanamine hydrochloride features a bicyclic structure with a nitrogen atom incorporated into the ring system. The molecular geometry is characterized by:
The molecular weight of Indolin-7-ylmethanamine hydrochloride is approximately 215.68 g/mol, and its melting point typically ranges between 200°C to 210°C .
Indolin-7-ylmethanamine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of Indolin-7-ylmethanamine hydrochloride can be influenced by substituents on the indoline core, affecting its electronic properties and steric hindrance .
Preliminary studies suggest that derivatives of indoline compounds exhibit activity against certain cancer cell lines and may have neuroprotective properties .
Indolin-7-ylmethanamine hydrochloride has several scientific uses:
Multicomponent reactions (MCRs) enable efficient construction of complex indoline scaffolds by minimizing purification steps and maximizing atom economy. For Indolin-7-ylmethanamine hydrochloride, MCRs focus on introducing the methanamine moiety at the C7 position while preserving the indoline core’s reducibility. A prominent approach involves a Vilsmeier-Haack/formylation sequence followed by reductive amination. 6-Fluoroindole undergoes Vilsmeier-Haack formylation to yield 3-carboxaldehyde intermediates, which then react with primary amines (e.g., methylamine) under reducing conditions to afford N-substituted indolylmethanamines [4] [8]. A critical advancement is the one-pot reductive amination using sodium cyanoborohydride (NaBH₃CN) or zinc-acetic acid (Zn/AcOH), which directly converts indoline-7-carbaldehydes to the target methanamine hydrochlorides [1] [9]. This method tolerates electron-withdrawing groups (F, Cl, Br) at C5/C6, enabling halogenated derivatives for downstream cross-coupling [5].
Table 1: Key MCRs for Indolin-7-ylmethanamine Derivatives
Reaction Type | Reactants | Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Reductive Amination | 7-CHO-Indoline + MeNH₂ | NaBH₃CN, DCM, 0°C→RT, 12 h | 75–85 | Halogens (F, Cl, Br), esters, alkynes |
Vilsmeier-Haack/Reduction | 6-Fluoroindole + POCl₃/DMF | Then MeNH₂/NaBH₄, EtOH, 2 h | 68 | Fluoro, methyl, methoxy |
Nucleophilic Substitution | 7-Br-Indoline + NaN₃ | Then PPh₃/H₂O, NH₄OH, reflux | 60 | Nitro, cyano, alkyl chains |
Methylamine hydrochloride—a key amine source—is synthesized via formaldehyde-ammonium chloride condensation [9]. Technical formaldehyde (37–40%) reacts with NH₄Cl at 104°C, followed by distillation and recrystallization from n-butanol to yield pure CH₃NH₂·HCl (45–51% yield). This large-scale route ensures stoichiometric control in reductive aminations [9].
Chiral indolin-7-ylmethanamines require enantioselective methods due to their bioactivity dependence on stereochemistry. Titanium(IV)-salalen catalysts enable kinetic resolution (KR) of racemic indolines via asymmetric oxygenation. Using H₂O₂ as an oxidant, C6-symmetrical di-μ-oxo titanium(salalen) complex C6 (1 mol%) selectively oxidizes (S)-enantiomers of 2-substituted indolines to hydroxylamines, leaving (R)-indolines enantioenriched (up to 96% ee) [5]. The chemoselectivity avoids over-oxidation to nitrones, and the recovered (R)-indolines undergo reductive amination without racemization [5].
Organocatalysis complements metal-mediated KR. Modified Jørgensen-Hayashi catalysts (e.g., S-diphenylprolinol TMS-ether) facilitate enantioselective α-amination of 7-substituted indoline-3-carbaldehydes. This introduces chiral amines at C3, followed by decarboxylative functionalization to access C7-chiral methanamines [2]. Enamine intermediates react with azodicarboxylates, achieving 88–94% ee for trans-2,3-disubstituted indolines [2].
Table 2: Asymmetric Methods for Chiral Indolinylmethanamines
Method | Catalyst | Substrate Scope | ee (%) | s Factor | Ref. |
---|---|---|---|---|---|
Kinetic Resolution | Ti(IV)-Salalen C6 | 2-Aryl/alkyl indolines | 88–96 | 23–85 | [5] |
Enamine α-Amination | S-Diphenylprolinol TMS-ether | 3-Substituted indoline-7-CHO | 90–94 | – | [2] |
Reductive Amination | Ru-BINAP | 7-CHO-Indoline | 82 | – | [2] |
Solid-phase synthesis accelerates the exploration of N-functionalized indolin-7-ylmethanamines. Rink amide resin immobilizes indoline-7-carboxylic acids via amide linkage, enabling on-resin reductive amination with diverse aldehydes/amines. After nucleophilic cleavage (TFA/DCM), this yields N-alkylated indolin-7-ylmethanamine hydrochlorides [3] [10]. Alternatively, Wang resin-linked indoline undergoes N-alkylation at C7 using bromoacetylated amino acid esters, followed by aminolysis and acidolytic cleavage to generate peptide-conjugates [10].
A library of 80 indoloquinolizidine-peptides identified 9a{1,3,3} as a high-affinity D₁/D₂ dopamine receptor ligand (Kᵢ = 4 nM), validating the scaffold’s drug-discovery potential [10]. Key advantages include:
Table 3: Solid-Phase Building Blocks for Indolin-7-ylmethanamines
Resin | Anchor Group | Building Blocks | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
Rink Amide | –COOH | Arylalkylamines, Fmoc-amino acids | 95:5 TFA/H₂O | 85–92 |
Wang | –OH | Bromoacetic acid, amino acid esters | 20% HFIP/DCM | 78–88 |
Trityl Chloride | –NH₂ | 7-Bromoindoline, Suzuki coupling partners | 1% TFA/DCM | 90–95 |
Chemoselective protection prevents undesired reactions during methanamine installation. Key strategies include:
Methylamine hydrochloride’s stability permits its direct use in reductive amination without protection, provided the reaction pH is controlled (pH 5–6 via AcOH) [9].
Continuous-flow systems enhance the synthesis of Indolin-7-ylmethanamine hydrochloride by improving reaction control and scalability. Key modules:
Benefits include 3–5-fold higher space-time yields vs. batch processes and precise control over exothermic steps (e.g., reductions) [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0